molecular formula C18H27N3O6S B4186364 ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate

ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate

Cat. No.: B4186364
M. Wt: 413.5 g/mol
InChI Key: FMUDIQOBOHNOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring, a sulfonyl group, and a methoxy-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the sulfonyl chloride derivative of 4-methoxy-3-methylphenyl. This intermediate is then reacted with N-methylglycine to form the sulfonamide. The final step involves the coupling of this sulfonamide with ethyl 1-piperazinecarboxylate under appropriate conditions, such as the presence of a base and a coupling agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-3-methylphenyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring may interact with receptors in the nervous system, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{N-[(4-methylphenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate
  • Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate

Uniqueness

Ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to more potent biological effects .

Properties

IUPAC Name

ethyl 4-[2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-5-27-18(23)21-10-8-20(9-11-21)17(22)13-19(3)28(24,25)15-6-7-16(26-4)14(2)12-15/h6-7,12H,5,8-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUDIQOBOHNOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.